(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H18FN3O6S and its molecular weight is 507.49. The purity is usually 95%.
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Biological Activity
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine class, which has garnered attention for its potential biological activities, particularly in neurodegenerative diseases and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thienopyridazine core : Known for its role in inhibiting tau aggregation and modulating receptor activity.
- Benzo[d][1,3]dioxole moiety : Implicated in enhancing bioactivity through its interaction with various biological targets.
- Fluorophenyl group : Contributes to the compound's electronic properties and potential receptor interactions.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Tau Aggregation :
- Enzyme Modulation :
- Receptor Interaction :
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Tau Inhibition : The compound exhibited significant inhibition of tau aggregation in various assays, indicating its potential as a therapeutic agent for tauopathies .
- Antidiabetic Activity : The IC50 values for α-glucosidase inhibition were reported to be favorable compared to standard drugs, suggesting its utility in managing postprandial hyperglycemia .
In Vivo Studies
Research involving animal models has provided insights into the pharmacological effects:
- Neuroprotective Effects : In rodent models of Alzheimer's disease, compounds similar to this compound showed reduced tau pathology and improved cognitive function .
Case Studies
Several case studies highlight the effectiveness of related thienopyridazine derivatives:
- Study on Cognitive Function :
- Anticonvulsant Activity :
Properties
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O6S/c1-2-33-25(32)22-17-12-36-23(21(17)24(31)29(28-22)16-7-5-15(26)6-8-16)27-20(30)10-4-14-3-9-18-19(11-14)35-13-34-18/h3-12H,2,13H2,1H3,(H,27,30)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPZOOZEJOLNOI-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.